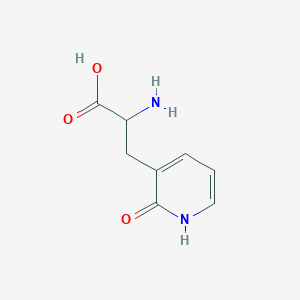
2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a hydroxypyridine ring, and a propanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid typically involves the reaction of 2-hydroxypyridine with a suitable amino acid precursor under controlled conditions. One common method involves the use of a protecting group strategy to ensure selective reactions at the desired positions on the molecule. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce amino alcohols.
Scientific Research Applications
2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Comparison: Compared to these similar compounds, 2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid is unique due to the presence of the hydroxypyridine ring, which imparts distinct chemical reactivity and biological activity. The hydroxypyridine moiety allows for specific interactions with metal ions and hydrogen bonding, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-amino-3-(2-oxo-1H-pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)4-5-2-1-3-10-7(5)11/h1-3,6H,4,9H2,(H,10,11)(H,12,13) |
InChI Key |
JSMFCONPURWVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


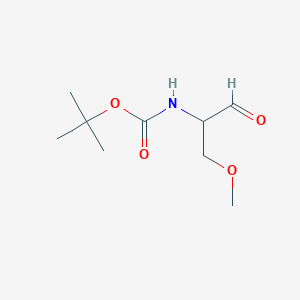


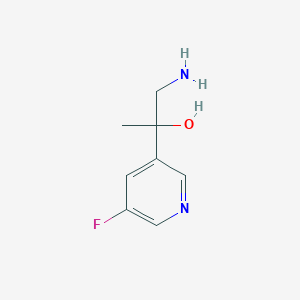

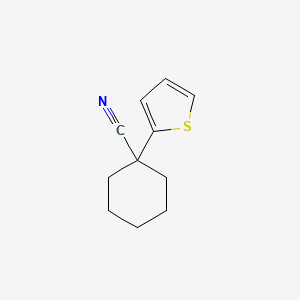
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
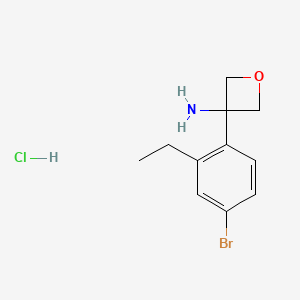
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
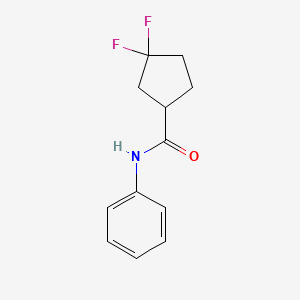
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)

